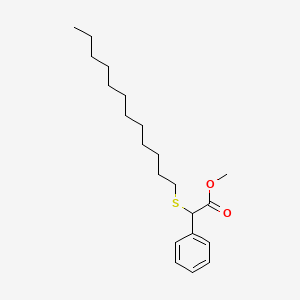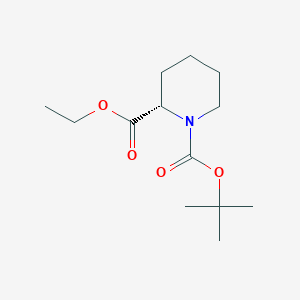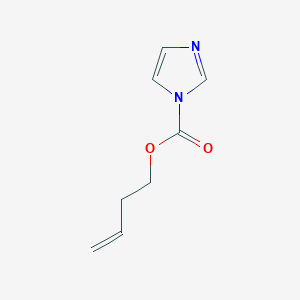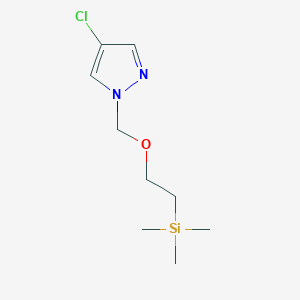
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Vue d'ensemble
Description
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H17ClN2OSi and its molecular weight is 232.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Use as a Protecting Group in Chemical Reactions
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole and similar compounds have been used as protecting groups in lithiation reactions with pyrazoles and 1,2,4-triazoles. These protecting groups are particularly useful for facilitating subsequent reactions with various electrophiles, leading to the synthesis of substituted pyrazoles and triazoles. The deprotection of these compounds can be achieved through heating with aqueous ethanolic HCl or treatment with anhydrous tetrabutylammonium fluoride (Fugina, Holzer, & Wasicky, 1992).
2. Role in the Study of Tautomerism
Studies on NH-pyrazoles, including those structurally similar to this compound, have provided insights into annular tautomerism. This includes investigations into the behavior of these compounds in both solid state and solution, utilizing techniques like X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
3. Applications in Crystallography
Research on pyrazole derivatives has also extended to crystallography, where studies have analyzed the formation of hydrogen-bonded chains in certain pyrazole compounds. This helps in understanding the molecular arrangement and intermolecular interactions in these compounds, which can be crucial for their potential applications in various fields (Trilleras et al., 2005).
4. Electrophilic Substitution Reactions
Investigations into the regioselective halo- and carbodesilylation of trimethylsilyl-1-methylpyrazoles, which are related to the compound , provide valuable data on the electrophilic substitution reactivity of these compounds. This research can guide the synthesis of various pyrazole derivatives through selective functional group transformations (Effenberger & Krebs, 1984).
5. Antibacterial Activity Studies
Some pyrazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial activity. Such studies are crucial for exploring the potential of these compounds in medicinal chemistry and drug development (Rai et al., 2009).
Propriétés
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKXPQUZOCEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 3-[(2S)-2-hydroxypropoxy]propanoate](/img/structure/B8265438.png)
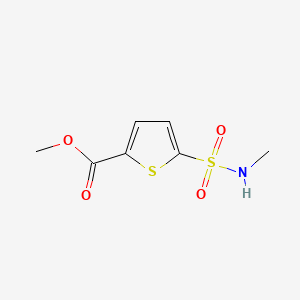
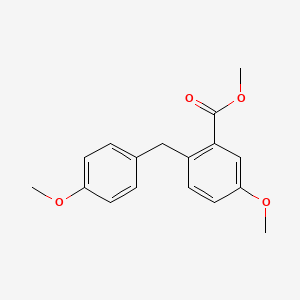
![1-Bromo-2,4-difluoro-5-[(prop-2-EN-1-yloxy)methyl]benzene](/img/structure/B8265471.png)
